Methyl 6-(thiazol-2-yl)picolinate Methyl 6-(thiazol-2-yl)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13976940
InChI: InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-3-7(12-8)9-11-5-6-15-9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol

Methyl 6-(thiazol-2-yl)picolinate

CAS No.:

Cat. No.: VC13976940

Molecular Formula: C10H8N2O2S

Molecular Weight: 220.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(thiazol-2-yl)picolinate -

Specification

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
IUPAC Name methyl 6-(1,3-thiazol-2-yl)pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-3-7(12-8)9-11-5-6-15-9/h2-6H,1H3
Standard InChI Key LRPHDKSHVUDHNF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC(=N1)C2=NC=CS2

Introduction

Chemical Identity and Molecular Characteristics

Methyl 6-(thiazol-2-yl)picolinate (IUPAC name: methyl 6-(1,3-thiazol-2-yl)pyridine-2-carboxylate) is characterized by the molecular formula C₁₀H₈N₂O₂S and a molecular weight of 220.25 g/mol. The compound comprises a pyridine ring substituted with a thiazole moiety at the 6-position and a methyl ester group at the 2-position (Figure 1). Its structure enables diverse non-covalent interactions, including hydrogen bonding (via the ester carbonyl and thiazole nitrogen) and π-π stacking (through the aromatic rings), making it a valuable scaffold for drug design.

Table 1: Molecular Properties of Methyl 6-(Thiazol-2-yl)picolinate

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂S
Molecular Weight220.25 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsMethyl ester, thiazole, pyridine

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

A common synthesis route involves palladium-catalyzed coupling between methyl 6-bromopicolinate and thiazol-2-amine. For example, Patidar et al. demonstrated the use of Suzuki-Miyaura coupling to attach heterocyclic rings to pyridine scaffolds . Similar methods employ Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base in dimethylformamide (DMF), yielding the target compound in moderate-to-high efficiency.

Nucleophilic Aromatic Substitution

Alternative approaches leverage nucleophilic substitution reactions. In one protocol, methyl 6-chloropicolinate reacts with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate, followed by ester hydrolysis to yield the corresponding carboxylic acid derivative . While this method primarily generates triazole analogs, it underscores the adaptability of the pyridine core for functionalization with sulfur-containing heterocycles.

Table 2: Comparative Synthesis Routes

MethodReactantsCatalyst/BaseYield (%)Reference
Suzuki CouplingMethyl 6-bromopicolinate, thiazol-2-boronic acidPd(PPh₃)₄, K₃PO₄65–75
Nucleophilic SubstitutionMethyl 6-chloropicolinate, 4-methyl-1,2,4-triazole-3-thiolK₂CO₃50–60

Pharmacological Applications

Glucokinase Activation

Structural analogs of methyl 6-(thiazol-2-yl)picolinate, such as 3,6-disubstituted 2-pyridinecarboxamides, exhibit potent glucokinase (GK) activation. Patidar et al. reported that derivatives bearing thiazole moieties enhance GK activity by 2.5- to 3.8-fold at 10 μM concentrations, potentially offering antidiabetic benefits . While direct data on methyl 6-(thiazol-2-yl)picolinate is limited, its structural similarity suggests comparable interactions with GK’s allosteric site.

Metalloenzyme Inhibition

Pyridine-thiazole hybrids have shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance. Chen et al. demonstrated that dipicolinic acid isosteres with thiazole substituents inhibit MBLs like NDM-1 by chelating active-site zinc ions . Methyl 6-(thiazol-2-yl)picolinate’s thiazole nitrogen and pyridine carboxylate may similarly coordinate metal ions, warranting further exploration.

Structural and Electronic Analysis

Tautomeric Behavior

The thiazole ring exists in equilibrium between two tautomeric forms (Figure 2). Density functional theory (DFT) calculations suggest the 2H-thiazole tautomer predominates due to stabilization via conjugation with the pyridine ring . This tautomerism influences the compound’s electron distribution, enhancing its ability to participate in charge-transfer interactions.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.26 ppm (d, J = 7.7 Hz) and δ 8.19–8.00 ppm (m) correspond to pyridine and thiazole protons.

  • ESI-MS: A molecular ion peak at m/z 220.25 [M+H]⁺ confirms the molecular weight.

Future Research Directions

Optimization for Enhanced Bioactivity

Modifying the methyl ester to a free carboxylic acid could improve metal-binding capacity, leveraging strategies used in MBL inhibitor design . Additionally, introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position may enhance π-stacking with aromatic residues in enzyme active sites.

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., folate) could mitigate off-target effects while improving bioavailability. Such approaches have succeeded with related pyridine derivatives in oncology .

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